![molecular formula C5H2BrF2N B3027053 4-Bromo-2,3-difluoropyridine CAS No. 1227597-53-6](/img/structure/B3027053.png)
4-Bromo-2,3-difluoropyridine
Overview
Description
4-Bromo-2,3-difluoropyridine is a chemical compound with the CAS Number: 1227597-53-6 . It has a molecular weight of 193.98 . The compound is typically stored in a refrigerator and is a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 4-Bromo-2,3-difluoropyridine, is a topic of interest due to their unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The Inchi Code for 4-Bromo-2,3-difluoropyridine is 1S/C5H2BrF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromo-2,3-difluoropyridine is a colorless to light yellow liquid . It has a molecular weight of 193.98 and is typically stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Bromo-2,3-difluoropyridine serves as a versatile building block in the synthesis of pharmaceutical compounds. Researchers use it to create novel drug candidates due to its favorable pharmacokinetic properties. By incorporating this compound into drug scaffolds, scientists can enhance bioavailability, metabolic stability, and receptor binding affinity. Additionally, fluorine substitution often improves lipophilicity and membrane permeability, making it an attractive choice for medicinal chemistry studies .
Agrochemicals and Pesticides
Fluorinated pyridines, including 4-Bromo-2,3-difluoropyridine, play a crucial role in developing agrochemicals. These compounds exhibit enhanced biological activity and environmental stability. Researchers explore their potential as herbicides, insecticides, and fungicides. By modifying existing pesticide structures with fluorine atoms, scientists aim to improve efficacy and reduce environmental impact .
Radiochemistry and Imaging Agents
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Researchers synthesize ¹⁸F-labeled pyridines for imaging various biological processes, such as tumor detection, brain function, and cardiovascular studies. 4-Bromo-2,3-difluoropyridine serves as a precursor for these radiolabeled compounds, allowing non-invasive visualization of specific molecular targets in vivo .
Materials Science and Surface Modification
Fluorinated pyridines find applications in surface coatings, polymers, and materials science. Researchers use them to modify surfaces, enhance hydrophobicity, and improve chemical resistance. 4-Bromo-2,3-difluoropyridine contributes to the development of functionalized materials with tailored properties, such as anti-fouling coatings or superhydrophobic surfaces .
Organic Synthesis and Catalysts
Chemists employ 4-Bromo-2,3-difluoropyridine as a reagent in various organic transformations. It participates in cross-coupling reactions, C–H functionalization, and Suzuki-Miyaura coupling. Additionally, fluorinated pyridines serve as ligands in transition metal-catalyzed reactions. These applications highlight the compound’s versatility in synthetic chemistry .
Fluorine-Containing Building Blocks
Fluorinated compounds are valuable building blocks for designing novel molecules. Researchers use 4-Bromo-2,3-difluoropyridine as a precursor to create more complex structures. By introducing fluorine atoms strategically, they can fine-tune properties such as lipophilicity, acidity, and reactivity. This compound contributes to the synthesis of diverse chemical entities across multiple disciplines .
Safety and Hazards
When handling 4-Bromo-2,3-difluoropyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
Mechanism of Action
Target of Action
4-Bromo-2,3-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . .
Mode of Action
Fluoropyridines in general are known to interact with various biological targets due to their unique chemical properties . The presence of fluorine atoms can significantly alter the chemical behavior of these compounds, potentially leading to unique interactions with biological targets.
Biochemical Pathways
Fluoropyridines are known to be involved in a variety of biological applications, including potential imaging agents .
Result of Action
Fluoropyridines are known for their potential as imaging agents in various biological applications , suggesting they may have effects at the molecular and cellular level.
properties
IUPAC Name |
4-bromo-2,3-difluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSLPSJQMGNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717817 | |
Record name | 4-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227597-53-6 | |
Record name | 4-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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